molecular formula C7H10O B11946577 (1-Methylcyclopenta-2,4-dien-1-yl)methanol

(1-Methylcyclopenta-2,4-dien-1-yl)methanol

Cat. No.: B11946577
M. Wt: 110.15 g/mol
InChI Key: FLSYQUNFNUUGPL-UHFFFAOYSA-N
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Description

(1-Methylcyclopenta-2,4-dien-1-yl)methanol: is an organic compound with the molecular formula C7H10O It is a derivative of cyclopentadiene, featuring a methyl group and a hydroxyl group attached to the cyclopentadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylcyclopenta-2,4-dien-1-yl)methanol typically involves the reaction of cyclopentadiene with formaldehyde and a methylating agent. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with formaldehyde to form a cycloadduct, which is then methylated to yield the desired product. The reaction conditions often include the use of a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent production quality.

Chemical Reactions Analysis

Types of Reactions: (1-Methylcyclopenta-2,4-dien-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of (1-Methylcyclopenta-2,4-dien-1-yl)ketone or (1-Methylcyclopenta-2,4-dien-1-yl)aldehyde.

    Reduction: Formation of (1-Methylcyclopentanol).

    Substitution: Formation of various substituted cyclopentadiene derivatives.

Scientific Research Applications

Chemistry: (1-Methylcyclopenta-2,4-dien-1-yl)methanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s derivatives may possess therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-Methylcyclopenta-2,4-dien-1-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclopentadiene ring provides a stable framework that can undergo various chemical modifications, allowing for the fine-tuning of its properties.

Comparison with Similar Compounds

    Cyclopentadiene: The parent compound, lacking the methyl and hydroxyl groups.

    (1-Methylcyclopentadiene): Similar structure but without the hydroxyl group.

    (1-Hydroxycyclopentadiene): Similar structure but without the methyl group.

Uniqueness: (1-Methylcyclopenta-2,4-dien-1-yl)methanol is unique due to the presence of both a methyl and a hydroxyl group on the cyclopentadiene ring

Properties

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

(1-methylcyclopenta-2,4-dien-1-yl)methanol

InChI

InChI=1S/C7H10O/c1-7(6-8)4-2-3-5-7/h2-5,8H,6H2,1H3

InChI Key

FLSYQUNFNUUGPL-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC=C1)CO

Origin of Product

United States

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